molecular formula C22H21N5O3S B2878772 Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1358072-90-8

Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate

Cat. No. B2878772
CAS RN: 1358072-90-8
M. Wt: 435.5
InChI Key: HNBXBCVNJYJXKN-UHFFFAOYSA-N
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Description

“Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to show significant antiviral properties. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other viruses . Given the structural similarity, our compound may also be explored for its potential antiviral effects, possibly offering a new avenue for treating viral infections.

Anti-inflammatory and Analgesic Properties

Compounds with an indole moiety have been found to exhibit anti-inflammatory and analgesic activities . This suggests that “Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate” could be researched for its efficacy in reducing inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases.

Anticancer Potential

Indole structures are part of many pharmacologically active compounds with anticancer properties . The triazole component is also known to bind with various enzymes and receptors, which can be crucial in cancer therapy . Research into this compound could uncover new mechanisms of action against cancer cells.

Antimicrobial Effects

The triazole ring is a common feature in many antimicrobial drugs due to its ability to interact with microbial enzymes . Studying our compound could contribute to the development of new antimicrobial agents, particularly against drug-resistant strains.

Antioxidant Effects

Indole derivatives are known for their antioxidant properties, which are important in protecting cells from oxidative stress . This compound could be investigated for its potential to mitigate oxidative damage, which is linked to various diseases, including neurodegenerative disorders.

Antidiabetic Activity

Some indole derivatives have shown promise in the treatment of diabetes by modulating blood sugar levels . The compound could be studied for its potential antidiabetic effects, offering a new approach to managing this chronic condition.

Antiepileptic Uses

Triazole-containing drugs have been used as antiepileptics . The compound’s research might reveal novel interactions with neuronal receptors, contributing to the development of new epilepsy treatments.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in growth regulation . “Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate” could be explored for its effects on plant physiology, potentially leading to applications in agriculture.

properties

IUPAC Name

methyl 4-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-13(2)19-25-26-20-21(24-16-6-4-5-7-17(16)27(19)20)31-12-18(28)23-15-10-8-14(9-11-15)22(29)30-3/h4-11,13H,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBXBCVNJYJXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate

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